molecular formula C15H16F3N3O2S2 B2980549 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1795298-81-5

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2980549
CAS No.: 1795298-81-5
M. Wt: 391.43
InChI Key: WZZLCPKPTRIOFK-UHFFFAOYSA-N
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Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3N3O2S2 and its molecular weight is 391.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been explored in the context of synthesizing novel derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. A study by Küçükgüzel et al. (2013) synthesized a series of derivatives through reactions involving ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol. These compounds were evaluated for their biological activities, revealing that one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Another set of compounds showed modest inhibition of HCV NS5B RdRp activity, suggesting potential development into therapeutic agents (Küçükgüzel et al., 2013).

Molecular Structure and Hyperpolarizability

Research by Kucharski et al. (1999) assessed the first hyperpolarizability of new sulfonamide amphiphiles, contributing to the understanding of their electro-optical properties. This study provided insights into the molecular structure fragments' role on hyperpolarizability, highlighting the compound's potential in material sciences (Kucharski et al., 1999).

Antimicrobial Properties

Mohamed et al. (2020) designed azo dyes by interacting with various derivatives, including the compound , to enhance cotton fabrics' dyeability alongside UV protection and antibacterial properties. This study underscores the compound's utility in creating materials with added functional benefits, particularly in textile applications (Mohamed et al., 2020).

Inhibition of Human Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) investigated a series of benzenesulfonamides, including derivatives with structures related to the compound of interest, for their inhibitory effects on human carbonic anhydrases I, II, IX, and XII. This research provides a foundation for developing new therapeutic agents targeting carbonic anhydrases associated with various diseases (Alafeefy et al., 2015).

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S2/c16-15(17,18)12-5-1-2-6-13(12)25(22,23)20-10-11-4-3-8-21(11)14-19-7-9-24-14/h1-2,5-7,9,11,20H,3-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZLCPKPTRIOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.